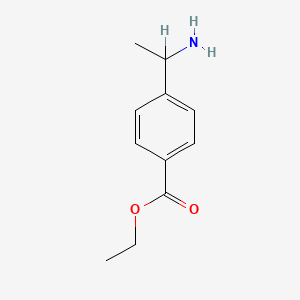

Ethyl 4-(1-aminoethyl)benzoate

Overview

Description

Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl 4-aminobenzoate, is a compound with the molecular formula C11H15NO2 . It is used in laboratory settings and has been studied for its potential applications in various fields .

Synthesis Analysis

This compound can be synthesized through a process involving alkylation, esterification, and further alkylation . In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation .

Molecular Structure Analysis

The molecular structure of this compound has been examined using single crystal X-ray diffraction and powder X-ray diffraction . The strain in the lattice of the grown crystal was evaluated using the Hall–Williamson relation .

Chemical Reactions Analysis

This compound has been found to afford an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry .

Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 165.19 g/mol . It has a melting point of 88-90 °C . The compound has good transmittance over the visible spectrum, making it potentially useful for electro-optical applications .

Scientific Research Applications

Synthesis and Optical Properties

- Optical Nonlinear Properties : Ethyl 4-(1-aminoethyl)benzoate has been studied for its potential in optical applications. A study synthesized derivatives and investigated their nonlinear refractive index and optical limiting properties, highlighting their potential as optical limiters (Abdullmajed et al., 2021).

Biochemical and Pharmacological Research

- Antiplatelet Activity : Derivatives of this compound have been explored for their antiplatelet activity, which is significant in developing new antiplatelet drug candidates (Chen et al., 2008).

- Antijuvenile Hormone Agents : It has been used in the study of antijuvenile hormone agents, showing potential in inducing precocious metamorphosis in insects, which can be beneficial in pest control (Kaneko et al., 2011).

Material Science and Chemical Engineering

- Crystal Growth for Electro-Optical Applications : The compound has been examined for its potential in electro-optical applications, specifically in the growth of bulk-size crystals suitable for such uses (Krishna et al., 2017).

- Selective Reagent for Anion Precipitation : It has been tested as a reagent for selectively precipitating certain anions from aqueous solutions, which is important in environmental chemistry and water treatment processes (Heininger & Meloan, 1992).

Medical Research

- Gastroprotective Activity : this compound derivatives have been studied for their gastroprotective properties against ulcers in animal models, suggesting potential therapeutic uses (Halabi et al., 2014).

Pharmacological Synthesis

- Synthesis of Novel Compounds : The compound has been used as a starting material for the synthesis of various novel compounds, demonstrating its versatility in pharmaceutical chemistry (Qiao-yun, 2012).

Anticancer Research

- Antileukemic Activity : It is related to derivatives that have been evaluated for their potential in treating leukemia, providing insights into novel cancer therapies (Zee-Cheng & Cheng, 1979).

Mechanism of Action

Target of Action

Ethyl 4-(1-aminoethyl)benzoate, also known as Ethyl p-aminobenzoate, is a derivative of Benzocaine . Benzocaine is a local anesthetic that acts by preventing the transmission of impulses along nerve fibers and at nerve endings . Therefore, it is likely that this compound shares a similar target, which is the sodium ion (Na+) channels on nerve membranes .

Mode of Action

Benzocaine, the parent compound, diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . This action prevents nerve cells from depolarizing and conducting nerve impulses . Given the structural similarity, this compound is expected to interact with its targets in a similar manner.

Pharmacokinetics

Based on the properties of similar compounds, it is expected to have high gi absorption and be bbb permeant . Its skin permeation is low .

Safety and Hazards

Ethyl 4-(1-aminoethyl)benzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

properties

IUPAC Name |

ethyl 4-(1-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWWOESDLILZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

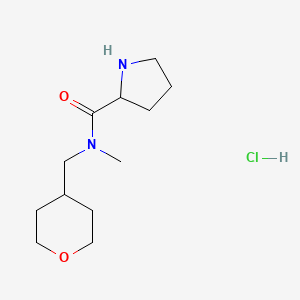

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)

![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)

![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1424141.png)